

# optimizing chemical yield in Nickel-63 radiochemical separation procedures.

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# Technical Support Center: Optimizing Nickel-63 Radiochemical Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical yield during **Nickel-63** (<sup>63</sup>Ni) radiochemical separation procedures.

# **Troubleshooting Guides**

This section addresses specific issues that may be encountered during <sup>63</sup>Ni separation experiments.

Issue 1: Low Chemical Yield

Q1: My final <sup>63</sup>Ni sample shows a very low chemical yield after the separation procedure. What are the potential causes and how can I improve it?

A1: Low chemical yield in <sup>63</sup>Ni separation can stem from several factors throughout the experimental workflow. Here are the common causes and corresponding solutions:

• Incomplete Precipitation: The precipitation of nickel as nickel-dimethylglyoxime (Ni-DMG) is a critical step. Incomplete precipitation can occur due to:

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- Incorrect pH: The formation of the Ni-DMG complex is highly pH-dependent, requiring a pH range of 8-9.[1][2] Ensure the pH is carefully adjusted and maintained within this optimal range using a calibrated pH meter.
- Insufficient DMG Reagent: An inadequate amount of dimethylglyoxime solution can lead to incomplete precipitation of the nickel. Ensure an excess of the DMG reagent is added.
- Presence of Complexing Agents: Organic compounds like EDTA can form strong complexes with nickel, preventing its precipitation.[3][4] If their presence is suspected, the sample must be pre-treated, often by acid digestion, to destroy these interfering agents.[3]
- Losses During Extraction: If using a solvent extraction method with the Ni-DMG complex, losses can occur due to:
  - Improper Phase Separation: Ensure complete separation of the organic and aqueous phases. Emulsions can form, trapping some of the Ni-DMG complex. Allow sufficient time for the phases to separate and consider centrifugation to break up emulsions.
  - Incorrect Solvent Volume: Using an insufficient volume of the organic solvent (e.g., chloroform) for extraction will result in incomplete transfer of the Ni-DMG complex.[5]
     Repeat the extraction step multiple times with fresh solvent to ensure quantitative recovery.[5]
- Issues with Ion Exchange or Extraction Chromatography: When using column chromatography (e.g., Eichrom Ni Resin), low yield can be caused by:
  - Improper Column Conditioning: The column must be conditioned according to the manufacturer's protocol to ensure proper binding of the Ni-DMG complex.[3][6]
  - Flow Rate: A flow rate that is too fast can prevent the complete retention of nickel on the resin. Optimize the flow rate as per the protocol.
  - Column Overload: Exceeding the capacity of the resin will lead to breakthrough of nickel.
     Ensure the amount of stable nickel carrier and <sup>63</sup>Ni in the sample does not exceed the column's capacity.[2]

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• Incomplete Elution: Using an insufficient volume or incorrect concentration of the eluent (e.g., 3M HNO<sub>3</sub>) will result in incomplete recovery of the nickel from the column.[3][6]

Issue 2: Poor Decontamination from Interfering Radionuclides

Q2: My final <sup>63</sup>Ni sample is contaminated with other radionuclides, such as Cobalt-60 or Iron-55. How can I improve the decontamination?

A2: The presence of interfering radionuclides is a common challenge in <sup>63</sup>Ni separation. Here are strategies to enhance decontamination:

- Cobalt-60 (60Co) Interference: Cobalt can interfere with the Ni-DMG precipitation.
  - Ion Exchange Chromatography: Anion exchange chromatography is an effective method to separate cobalt from nickel.[5][6] In an HCl medium, cobalt forms an anionic complex that is retained on the resin, while nickel passes through.[6]
  - Retainer Ions: The addition of cobalt carrier solution can help to minimize the coprecipitation of <sup>60</sup>Co with Ni-DMG.[5]
- Iron-55 (<sup>55</sup>Fe) Interference: Iron is a significant interference, especially in samples from nuclear facilities.
  - Hydroxide Precipitation: Iron can be effectively removed by precipitating it as iron hydroxide at a pH of 7-8.[3] At this pH, nickel remains in solution.
  - Anion Exchange Chromatography: Similar to cobalt, iron can be separated from nickel using anion exchange chromatography in a hydrochloric acid medium.
- General Strategies for Improved Decontamination:
  - Multiple Purification Steps: Combining different separation techniques (e.g., precipitation followed by ion exchange) can significantly improve decontamination factors.[6][7]
  - Washing Steps: Thoroughly washing the Ni-DMG precipitate or the chromatography column with appropriate solutions is crucial to remove loosely bound contaminants.



# **Frequently Asked Questions (FAQs)**

Q3: What is the purpose of adding a stable nickel carrier to the sample?

A3: A known amount of stable nickel carrier is added to the sample at the beginning of the procedure for several reasons:

- Monitor Chemical Yield: It allows for the determination of the chemical yield of the entire separation process.[5] By measuring the amount of stable nickel recovered at the end, you can calculate the percentage of <sup>63</sup>Ni that was lost during the procedure.
- Facilitate Precipitation: The added carrier increases the total amount of nickel present, which
  aids in the quantitative precipitation of the Ni-DMG complex, especially for samples with very
  low concentrations of <sup>63</sup>Ni.

Q4: How is the chemical yield typically determined?

A4: The chemical yield can be determined by several methods:

- Gravimetric Analysis: The final purified nickel compound (e.g., nickel oxide) is weighed, and
  the mass is compared to the theoretical mass expected from the initial amount of stable
  carrier added.[3][5]
- Spectrophotometry: This is a faster alternative to gravimetry. The concentration of nickel in the final solution is measured using a spectrophotometer and compared to the initial concentration.[2]
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A portion of the final eluate can be analyzed by ICP-MS to determine the stable nickel concentration for yield calculation.[3]

Q5: What are the common matrices for <sup>63</sup>Ni samples and do they require special treatment?

A5: <sup>63</sup>Ni can be found in various matrices, each potentially requiring specific pre-treatment:

 Aqueous Samples (e.g., wastewater): These may contain high salt concentrations or detergents that can interfere with the analysis.[5] Acidification is a common initial step.[5]



- Solid Samples (e.g., soil, concrete, steel): These require digestion to bring the nickel into solution. Microwave acid digestion is a common technique.[1][6]
- Organic Matrices (e.g., ion-exchange resins): These must be decomposed to release the nickel. This is often achieved through aggressive acid digestion, sometimes with oxidizing agents like hydrogen peroxide.[1][6]

# **Data Presentation**

Table 1: Comparison of <sup>63</sup>Ni Separation Methodologies



Separation Method	Principle	Typical Chemical Yield	Advantages	Disadvantages
Precipitation	Formation of insoluble Nidimethylglyoxime (Ni-DMG) complex at pH 8-9.[3][5]	60-80%	Simple and cost- effective.	Can have lower decontamination from interfering ions.
Solvent Extraction	Extraction of the Ni-DMG complex into an organic solvent like chloroform.[5]	70-90%	Good for separating from many matrix components.	Can be labor- intensive with multiple extraction steps.
Ion Exchange Chromatography	Separation based on the formation of charged complexes in specific acid media.[6][7]	>90%[7]	High decontamination factors for interfering ions like Co and Fe.	Requires specific resins and careful control of acid concentrations.
Extraction Chromatography	Uses a solid support coated with a Ni- selective extractant (e.g., DMG).[3][6]	>90%[8]	High selectivity and efficiency in a single column step.[9]	Commercially available resins can be more expensive.

Table 2: Typical Counting Efficiencies for <sup>63</sup>Ni



Counting Method	Typical Efficiency	Notes
Liquid Scintillation Counting (LSC)	~70%[2]	The most common method for <sup>63</sup> Ni due to its low-energy beta emission.[1] Requires a gelforming scintillation cocktail for aqueous samples.[5]
Gas Flow Proportional Counters	2.6% to 20%[7]	Lower efficiency compared to LSC.

# **Experimental Protocols**

Protocol 1: <sup>63</sup>Ni Separation by Precipitation and Solvent Extraction

This protocol is a generalized procedure based on common practices.[5]

- Sample Preparation:
  - To a 500 mL aqueous sample, add a known amount of stable Ni carrier solution (e.g., 20 mg Ni<sup>2+</sup>).[5]
  - Add carriers for interfering ions if expected (e.g., Co<sup>2+</sup>).[5]
  - Acidify the sample and digest with nitric acid and sulfuric acid to decompose organic matter.[5]
- Hydroxide Precipitation:
  - Adjust the pH to >9 with concentrated ammonia to precipitate nickel hydroxide.
  - Centrifuge the sample and discard the supernatant.
  - Dissolve the precipitate in a minimal amount of hydrochloric acid.
- Cobalt Removal (if necessary):
  - Perform a potassium hexanitritocobaltate (III) precipitation to remove cobalt isotopes.



- · Ni-DMG Precipitation and Extraction:
  - Adjust the pH of the solution to 8-9 with ammonia.
  - Add a 1% solution of dimethylglyoxime in ethanol to precipitate the red Ni-DMG complex.
     [5]
  - Transfer the solution to a separation funnel and add chloroform.
  - Shake vigorously for several minutes to extract the Ni-DMG complex into the organic phase.[5]
  - Allow the phases to separate and collect the organic (lower) layer.
  - Repeat the extraction with fresh chloroform to ensure complete recovery.[5]
- Back-Extraction and Final Preparation:
  - Combine the organic phases and back-extract the nickel into a dilute acid solution (e.g., HCl).
  - Decompose the organic compound with nitric acid.[5]
  - Convert the sample to the chloride form.[5]
  - Prepare the sample for liquid scintillation counting by adding a gel-forming cocktail.

Protocol 2: <sup>63</sup>Ni Separation using Extraction Chromatography (Eichrom Ni Resin)

This protocol is a generalized procedure based on established methods.[3][6]

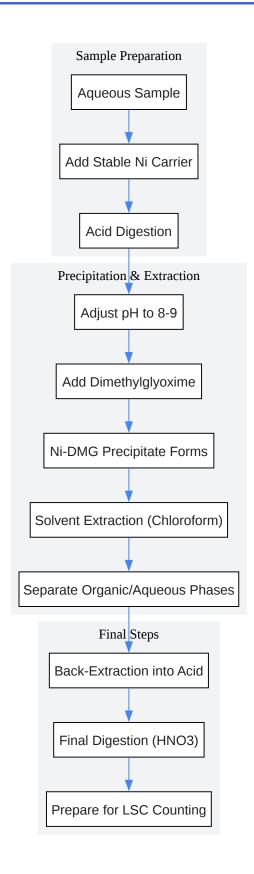
- Sample Preparation:
  - For solid samples, perform microwave acid digestion to bring the nickel into solution.
  - Add a known amount of stable Ni carrier.
  - Adjust the sample to an appropriate acid concentration (e.g., 9M HCl) for initial ion exchange to remove interferences like Fe and Co if necessary.



- After initial cleanup, adjust the sample pH to 8-9 with ammonia.
- Column Preparation:
  - Prepare an Eichrom Ni Resin column according to the manufacturer's instructions.
  - Condition the column by passing a basic buffer solution (pH 8-9) through it.[3]
- Sample Loading and Washing:
  - Load the pH-adjusted sample onto the column. A red band of the Ni-DMG complex should form at the top of the resin.[3]
  - Wash the column with a 0.2 M ammonium citrate solution (pH 8-9) to remove any remaining impurities.[2][3]
- Elution:
  - Elute the nickel from the column using a minimal amount of 3M nitric acid. The red band should disappear, indicating the release of nickel.[3]
- · Sample Counting and Yield Determination:
  - Transfer an aliquot of the eluate into a liquid scintillation vial and add a gelating cocktail for counting.[3]
  - Use another aliquot of the eluate to determine the chemical yield via ICP-MS or spectrophotometry.[3]

### **Visualizations**

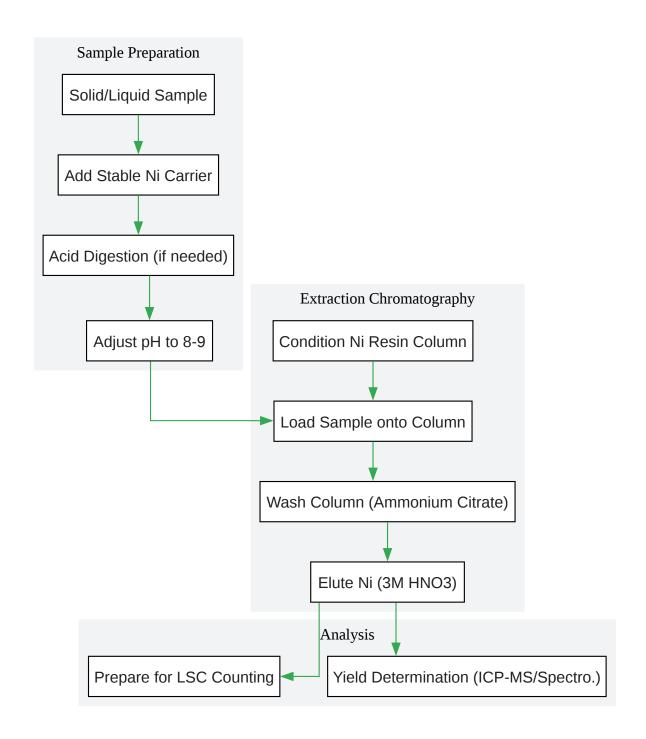




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Caption: Workflow for <sup>63</sup>Ni separation by precipitation and solvent extraction.

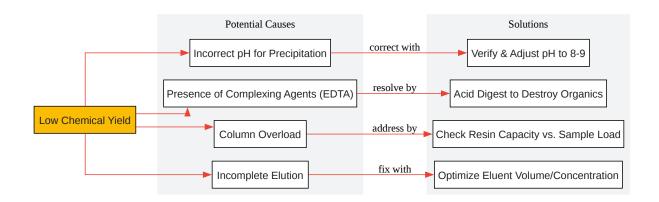




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Caption: Workflow for <sup>63</sup>Ni separation using extraction chromatography.





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Caption: Troubleshooting logic for low chemical yield in <sup>63</sup>Ni separation.

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